4,4-Difluoropyrrolidin-3-amine dihydrochloride

Description

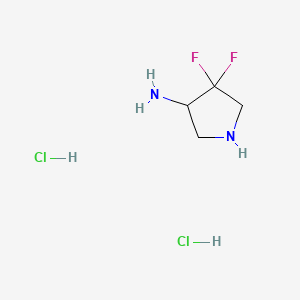

4,4-Difluoropyrrolidin-3-amine dihydrochloride is a fluorinated cyclic amine salt with the molecular formula C₄H₁₀Cl₂F₂N₂ and a molecular weight of 195.04 g/mol . Structurally, it features a pyrrolidine ring (a five-membered saturated amine ring) substituted with two fluorine atoms at the 4,4-positions and an amine group at position 3. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and chemical research applications. Fluorinated pyrrolidines are valued in drug discovery for their metabolic stability and bioavailability, often serving as building blocks for kinase inhibitors or bioactive molecules.

Properties

Molecular Formula |

C4H10Cl2F2N2 |

|---|---|

Molecular Weight |

195.04 g/mol |

IUPAC Name |

4,4-difluoropyrrolidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C4H8F2N2.2ClH/c5-4(6)2-8-1-3(4)7;;/h3,8H,1-2,7H2;2*1H |

InChI Key |

LGOSNJDONOOCCT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)(F)F)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,4-Difluoropyrrolidin-3-amine dihydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve bulk manufacturing processes that include chiral resolution and custom organic synthesis .

Chemical Reactions Analysis

4,4-Difluoropyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated pyrrolidones, while substitution reactions can produce a variety of fluorinated amines.

Scientific Research Applications

4,4-Difluoropyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4,4-Difluoropyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride

- Molecular Formula : C₁₀H₁₃F₃N₄·2HCl

- Molecular Weight : 305.13 g/mol

- Structural Features : Combines a pyrrolidine ring with a pyrimidine moiety bearing a trifluoromethyl (-CF₃) group.

- Applications : Used in pharmaceutical and material science research due to its reactivity and selectivity. The trifluoromethyl group enhances lipophilicity compared to the difluoro substitution in the target compound.

- Key Difference : The larger molecular weight and pyrimidine ring may influence pharmacokinetic properties, such as membrane permeability and target binding affinity .

Cyclic Amine Dihydrochlorides with Heteroaromatic Systems

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Molecular Formula : C₉H₁₃N₃·2HCl

- Molecular Weight : 236.14 g/mol

- Structural Features : A pyridine-pyrrolidine hybrid lacking fluorine substituents.

- Applications: Primarily a research chemical; non-fluorinated structure may limit metabolic stability compared to fluorinated analogs.

4-(Aminomethyl)pyridin-3-amine Dihydrochloride

Linear Polyamine Dihydrochlorides

Putrescine Dihydrochloride and Cadaverine Dihydrochloride

- Molecular Formulas :

- Putrescine: C₄H₁₂N₂·2HCl

- Cadaverine: C₅H₁₄N₂·2HCl

- Applications : Standards for biogenic amine analysis in food science .

- Key Difference : Linear structures lack the conformational rigidity of cyclic amines, leading to distinct chemical reactivity and biological roles (e.g., putrescine is involved in cell proliferation).

Trientine Dihydrochloride

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features | Primary Applications |

|---|---|---|---|---|---|

| 4,4-Difluoropyrrolidin-3-amine dihydrochloride | C₄H₁₀Cl₂F₂N₂ | 195.04 | EN300-43360550* | Fluorinated pyrrolidine ring | Pharmaceutical building block |

| N-[(3R)-Pyrrolidin-3-yl]-6-(CF₃)pyrimidin-4-amine dihydrochloride | C₁₀H₁₃F₃N₄·2HCl | 305.13 | N/A | Pyrrolidine-pyrimidine hybrid with -CF₃ | Drug discovery, material science |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃·2HCl | 236.14 | 1193388-05-4 | Pyridine-pyrrolidine hybrid | Chemical research |

| Putrescine dihydrochloride | C₄H₁₂N₂·2HCl | 161.07 | P7505 (Sigma) | Linear diamine | Food analysis standard |

| Trientine dihydrochloride | C₆H₁₈N₄·2HCl | 219.16 | 38260-01-6 | Linear tetramine | Metal chelation therapy |

*Note: EN300-43360550 is a product code; CAS may differ.

Key Findings and Implications

- Fluorination Impact: The 4,4-difluoro substitution in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs like 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride .

- Salt Form : Dihydrochloride salts improve water solubility, critical for formulation in pharmaceuticals and analytical standards .

- Structural Rigidity : Cyclic amines like pyrrolidines offer conformational constraints that can improve target binding specificity compared to linear polyamines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.